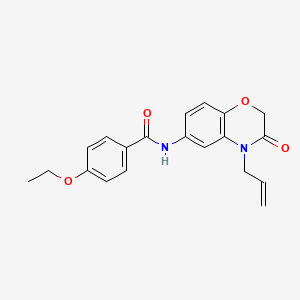
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases, particularly Alzheimer's disease. LMTX is a tau aggregation inhibitor that works by preventing the formation of tau protein aggregates, which are a hallmark of Alzheimer's disease.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide works by inhibiting the aggregation of tau protein, which is a key pathological feature of Alzheimer's disease. Tau protein is a microtubule-associated protein that stabilizes microtubules in neurons. In Alzheimer's disease, tau protein becomes hyperphosphorylated and aggregates into neurofibrillary tangles, which disrupt neuronal function and ultimately lead to cell death. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide binds to tau protein and prevents the formation of these aggregates, thereby preserving neuronal function.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been shown to reduce tau aggregation and improve cognitive function in preclinical studies. In clinical trials, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been associated with a reduction in brain atrophy and improved clinical outcomes in some patients. However, the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been variable, and more research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide is that it has been extensively studied in preclinical models of Alzheimer's disease, and its mechanism of action is well understood. However, the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide in clinical trials has been variable, and it is not yet clear whether it will be an effective treatment for Alzheimer's disease. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has not been studied in other neurodegenerative diseases, so its potential applications may be limited.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide. One area of interest is the development of more potent tau aggregation inhibitors that may be more effective at treating Alzheimer's disease. Additionally, further research is needed to understand the optimal dosing and administration of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide, as well as its potential applications in other neurodegenerative diseases. Finally, more research is needed to understand the long-term safety and efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide in clinical populations.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been extensively studied in preclinical and clinical trials for its efficacy in treating Alzheimer's disease. In preclinical studies, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been shown to reduce tau aggregation and improve cognitive function in animal models of Alzheimer's disease. In clinical trials, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide has been tested in both mild-to-moderate and severe Alzheimer's disease patients, with mixed results.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c18-14-4-2-1-3-12(14)5-8-17(20)19-13-6-7-15-16(11-13)22-10-9-21-15/h1-4,6-7,11H,5,8-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSZICLMKBNWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)
![N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)


![(5-bromo-2-methoxybenzyl)[2-(2-pyridinyloxy)ethyl]amine](/img/structure/B4510796.png)
![N-(2-fluorobenzyl)-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4510806.png)
![2-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B4510812.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-1-methyl-3-piperidinecarboxamide](/img/structure/B4510813.png)
![2-{[(6-isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}-N-2-pyridinylacetamide](/img/structure/B4510818.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4510829.png)
![ethyl 4-{[7-fluoro-2-(2-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4510834.png)
![ethyl 5-amino-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4510840.png)

![N-1,3-benzothiazol-2-yl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4510857.png)